molecular formula C17H16FNO3 B5831444 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate

2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate

Cat. No. B5831444
M. Wt: 301.31 g/mol
InChI Key: HGIVSHOQHWKWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been studied for its potential use in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neurological research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer’s disease. In inflammation research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease.

Mechanism of Action

2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A is believed to exert its effects through multiple mechanisms of action. In cancer cells, it has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and mTOR. In neurological cells, it has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in promoting neuronal survival and function. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurological cells, it has been shown to increase neurite outgrowth and synapse formation, as well as improve cognitive function in animal models of Alzheimer’s disease. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, as well as improve gut barrier function in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A in lab experiments is its high potency and selectivity for its target enzymes and receptors. This allows for precise modulation of specific pathways and avoids off-target effects. However, one limitation of using 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A. One direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other drugs or radiation therapy. Another direction is to explore its potential as a treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to elucidate its mechanism of action in different cell types and to optimize its pharmacological properties for in vivo use.

Synthesis Methods

2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A can be synthesized using a multi-step process, starting with the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 2-(aminomethyl)phenol to form the amide intermediate, which is then reacted with acetic anhydride to yield 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A.

properties

IUPAC Name

[2-[2-(4-fluorophenyl)ethylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-12(20)22-16-5-3-2-4-15(16)17(21)19-11-10-13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIVSHOQHWKWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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